2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazole ring, a benzylthio group, and a bromophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.
Introduction of the Benzylthio Group: The 5-amino-1,3,4-thiadiazole-2-thiol is then reacted with benzyl chloride to introduce the benzylthio group, forming 5-(benzylthio)-1,3,4-thiadiazole-2-amine.
Formation of the Acetohydrazide: The intermediate is further reacted with acetohydrazide to form the desired acetohydrazide derivative.
Introduction of the Bromophenyl Group: Finally, the compound is reacted with 3-bromobenzaldehyde under acidic conditions to form the final product, 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide.
Chemical Reactions Analysis
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide can be compared with other similar compounds, such as:
5-(benzylthio)-1,3,4-thiadiazol-2-amine: This compound shares the thiadiazole and benzylthio groups but lacks the acetohydrazide and bromophenyl groups.
2-(benzylthio)-5-((4-nitrobenzyl)thio)-1,3,4-thiadiazole: This compound has a similar thiadiazole core but different substituents, leading to different chemical and biological properties.
Properties
Molecular Formula |
C19H17BrN4OS3 |
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Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-1-(3-bromophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H17BrN4OS3/c1-13(15-8-5-9-16(20)10-15)21-22-17(25)12-27-19-24-23-18(28-19)26-11-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,22,25)/b21-13+ |
InChI Key |
HQLDBVGNXZLXHA-FYJGNVAPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)/C3=CC(=CC=C3)Br |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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